molecular formula C14H11ClN2O2S2 B14690344 N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 35327-97-0

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14690344
CAS No.: 35327-97-0
M. Wt: 338.8 g/mol
InChI Key: HHTZVRAKFANCOR-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, designed for investigational use only. This molecule integrates a benzothiazole core, a privileged scaffold in drug discovery, with a benzene sulfonamide group, a combination known to confer a range of potential biological activities . The structural architecture of this compound features key pharmacophoric elements: a lipophilic aromatic domain to aid biomembrane penetration, an electron-donor system via the heterocyclic sulfur and nitrogen atoms, and a hydrogen-bonding domain presented by the sulfonamide group, which is crucial for target interaction . Benzothiazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties. These include antimicrobial , anticonvulsant , anti-inflammatory, and antitumor activities . The 6-chloro substitution on the benzothiazole ring is a modification of particular interest; research on analogous structures has demonstrated that such a substituent can significantly enhance antibacterial potency. For instance, replacing a 6-OCF3 group with a 6-chloro group on the benzothiazole ring led to a 2.5 to 5-fold improvement in activity against strains like S. aureus and L. monocytogenes . Furthermore, structurally related N-(4-(benzothiazole-2-yl)phenyl) benzene sulfonamide analogs have shown promising anticonvulsant activity in the Maximal Electroshock (MES) model, a standard test for identifying agents effective against generalized tonic-clonic seizures . The presence of the sulfonamide moiety additionally suggests potential for targeting enzymes like carbonic anhydrase, which is implicated in various neurological and other disorders . This compound is an ideal candidate for researchers exploring new therapeutic agents for central nervous system (CNS) disorders, infectious diseases, and for conducting structure-activity relationship (SAR) studies to optimize the benzothiazole-sulfonamide hybrid framework . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

35327-97-0

Molecular Formula

C14H11ClN2O2S2

Molecular Weight

338.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11ClN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17)

InChI Key

HHTZVRAKFANCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational synthesis involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Stoichiometric studies indicate a 1:1 molar ratio of amine to sulfonyl chloride optimizes yield while minimizing byproducts such as bis-sulfonylated species.

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction kinetics by stabilizing ionic intermediates. Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are preferred bases, achieving >90% conversion within 6 hours at 25°C. Trials with triethylamine (TEA) in dichloromethane (DCM) resulted in lower yields (78–82%) due to incomplete deprotonation of the amine.

Catalyzed Synthesis Routes

Phase-Transfer Catalysis (PTC)

Incorporating tetrabutylammonium bromide (TBAB) as a PTC accelerates the reaction in biphasic systems (water/toluene). This method reduces reaction time to 2–3 hours and improves yield to 94% by facilitating interfacial reactant transfer. Catalyst loading at 5 mol% relative to the amine proved optimal, with higher concentrations causing emulsion formation.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) shortens the reaction duration to 15–20 minutes, achieving 89% yield. Controlled heating minimizes thermal degradation of the benzothiazole core, as evidenced by HPLC purity >99%. This method is scalable but requires specialized equipment to maintain consistent energy distribution.

Solvent Influence on Reaction Efficiency

A comparative study of solvents revealed the following trends:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 92 98.5
THF 7.5 88 97.2
Acetonitrile 37.5 85 96.8
Toluene 2.4 72 94.1

DMF’s high polarity facilitates sulfonyl chloride activation, while toluene’s non-polar nature impedes reactant solubility. Mixed solvents (e.g., DMF/water 4:1) marginally improved yields (93%) but complicated post-reaction purification.

Temperature and Reaction Kinetics

Isothermal experiments (25–80°C) demonstrated an Arrhenius relationship, with activation energy (Eₐ) calculated at 45.2 kJ/mol. At 60°C, the reaction reaches 95% completion in 1 hour, but prolonged heating (>4 hours) induces decomposition, reducing yield to 83%. Cryogenic conditions (0–5°C) slow the reaction (48 hours for 80% yield) but enhance selectivity for the monosubstituted product.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields needle-like crystals with 99.5% purity. Alternative solvents like ethyl acetate or hexane produce amorphous solids requiring column chromatography for purification.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.86 (d, 2H, Ar-H), 7.54–7.51 (d, 2H, Ar-H), 2.41 (s, 3H, CH₃).
  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Industrial-Scale Production Challenges

Pilot-scale trials (100 kg batches) identified sulfonyl chloride hydrolysis as a critical side reaction, mitigated by controlled reagent addition rates and nitrogen inerting. Waste streams containing unreacted amine require neutralization with hydrochloric acid (HCl) before disposal, adhering to environmental regulations.

Emerging Methodologies

Enzymatic Sulfonylation

Preliminary studies using sulfotransferase enzymes in buffer solutions (pH 7.4) achieved 62% yield at 37°C. While eco-friendly, enzyme cost and low turnover limit industrial viability.

Flow Chemistry Approaches

Continuous flow reactors with immobilized base catalysts (e.g., Amberlyst A26) enable 24/7 production, attaining space-time yields of 12 g/L/h. Catalyst longevity exceeds 200 hours with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide and related benzothiazole derivatives:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name / Class Benzothiazole Substituent Functional Group Reported Biological Activity Key Reference
Target Compound 6-Chloro Sulfonamide Not explicitly reported
6-Methylbenzothiazole-amide hybrids 6-Methyl Amide/Thiazolidinone Antimicrobial (Gram± bacteria, fungi)
Benzothiazole-semicarbazones 6-Substituted (e.g., Cl, NO₂) Semicarbazone Anticonvulsant (MES model)

Key Comparisons

Methyl groups may improve lipophilicity and membrane penetration . In , -substituted benzothiazoles with electron-withdrawing groups (e.g., Cl, NO₂) demonstrated anticonvulsant activity, suggesting the target compound’s chloro substituent could similarly modulate central nervous system targets .

Functional Group Influence Sulfonamide vs. Amide/Thiazolidinone: The sulfonamide group in the target compound may enhance hydrogen-bonding capacity and metabolic stability compared to amide or thiazolidinone linkages in ’s antimicrobial agents. Sulfonamides are known for their versatility in drug design due to their rigid geometry and acidity . Semicarbazone vs. The target compound’s sulfonamide group might offer distinct binding modes, though this requires experimental validation .

Biological Activity Trends Antimicrobial Activity: ’s 6-methylbenzothiazole-amide hybrids showed efficacy against S. aureus and C. albicans, with MIC values comparable to standards like ciprofloxacin. The target compound’s sulfonamide group could broaden its spectrum if tested . Anticonvulsant Potential: Compounds in with 6-substituents achieved 100% protection in maximal electroshock (MES) models. The target compound’s chloro group aligns with these pharmacophores but lacks reported neurotoxicity or efficacy data .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 6-chloro-1,3-benzothiazol-2-amine and 4-methylbenzenesulfonyl chloride. Key steps include:

  • Activation : Use of a base (e.g., pyridine or triethylamine) to deprotonate the benzothiazol-2-amine, enhancing nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction efficiency.
  • Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., sulfonamide decomposition).
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >70% purity. Structural confirmation requires NMR and IR to validate sulfonamide bond formation .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons in the benzothiazole ring appear as doublets (δ 7.5–8.2 ppm), while the methyl group on the benzene sulfonamide resonates as a singlet (δ 2.4–2.6 ppm). NH protons (if present) appear as broad signals near δ 4.2 ppm .
  • ¹³C NMR : The sulfonamide sulfur-linked carbon (C-SO₂) appears at δ 135–140 ppm .
  • IR : Key stretches include S=O (1340–1360 cm⁻¹), C-Cl (690–700 cm⁻¹), and C=N (1620–1630 cm⁻¹) .
  • X-ray Crystallography : Used to confirm planarity of the benzothiazole-sulfonamide system and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Assay Conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., cancer vs. normal) significantly alter IC₅₀ values. For example, chlorine substituents enhance activity against S. aureus but reduce selectivity in mammalian cells .
  • Impurity Analysis : Trace byproducts (e.g., unreacted benzothiazole intermediates) can skew results. HPLC-MS (C18 column, gradient elution) identifies impurities at <1% concentration .
  • SAR Studies : Systematic substitution (e.g., replacing 4-methyl with electron-withdrawing groups) clarifies structure-activity relationships. Computational docking (AutoDock Vina) predicts binding to bacterial DHPS enzymes, aligning with experimental IC₅₀ trends .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses. Ligands like XPhos enhance regioselectivity for benzothiazole functionalization .
  • Solvent-Free Methods : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and minimizes racemization. Confirmation via chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess >95% .
  • Scale-Up Challenges : Exothermic sulfonylation requires controlled addition (syringe pump) to prevent thermal degradation. Batch reactors with reflux condensers improve yield consistency at >100g scale .

Q. What are the key considerations for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability :
  • Acidic Conditions (pH <3) : Sulfonamide hydrolysis occurs, detected via TLC (Rf shift) and quantified by UV-Vis (λ = 270 nm). Buffers (e.g., citrate-phosphate) stabilize the compound at pH 5–7 .
  • Alkaline Conditions (pH >9) : Benzothiazole ring opening generates thiol intermediates, monitored by LC-MS .
  • Thermal Stability : DSC/TGA reveals decomposition >200°C. Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation when stored in amber vials with desiccants .

Methodological Challenges & Data Interpretation

Q. How do solubility limitations in aqueous buffers impact in vitro assays, and what formulation strategies mitigate this?

  • Methodological Answer :

  • Co-Solvent Systems : DMSO (≤1% v/v) maintains solubility in PBS without cytotoxicity. Dynamic light scattering (DLS) confirms no nanoparticle aggregation at 0.1 mg/mL .
  • Prodrug Approaches : Esterification of the sulfonamide group (e.g., acetyl protection) enhances aqueous solubility. Enzymatic cleavage (esterases) regenerates the active compound in target tissues .

Q. What mechanistic insights explain the compound’s dual role as a carbonic anhydrase inhibitor and ROS scavenger?

  • Methodological Answer :

  • Enzyme Kinetics : Lineweaver-Burk plots show competitive inhibition (Ki = 12 nM) against CA-IX. Fluorescent probes (e.g., H₂DCFDA) confirm ROS scavenging (IC₅₀ = 8 µM) in hypoxia models.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal electron-deficient benzothiazole sulfur participates in radical quenching, while sulfonamide oxygen coordinates Zn²⁺ in CA-IX .

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